3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Description
This compound is a sulfonamide-thiazole hybrid featuring a 4-chlorobenzenesulfonyl group linked via a propanamide chain to a thiazole ring substituted with a thiophen-2-yl moiety. Its design combines sulfonamide pharmacophores (known for enzyme inhibition) with thiazole-thiophene heterocycles, which are prevalent in anticancer and antimicrobial agents .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S3/c17-11-3-5-12(6-4-11)25(21,22)9-7-15(20)19-16-18-13(10-24-16)14-2-1-8-23-14/h1-6,8,10H,7,9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKWZLKXVZZXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-(thiophen-2-yl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit promising antimicrobial properties against various pathogens. For instance:
- In Vitro Studies : Compounds featuring thiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of 3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide has been evaluated through various assays:
- Cell Line Assays : In studies involving human breast adenocarcinoma (MCF7) cells, derivatives demonstrated significant cytotoxicity. The compounds were assessed using the Sulforhodamine B assay, which quantifies cell viability post-treatment .
- Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to key targets involved in cancer progression, such as dihydrofolate reductase and other kinases implicated in tumorigenesis .
Case Studies and Research Findings
Several studies have documented the biological significance of compounds related to this compound:
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl and thiazolyl groups are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:
Key Observations :
- Thiophene vs.
- Sulfonamide vs. Oxadiazole : The target’s sulfonamide group may confer stronger hydrogen-bonding capacity compared to oxadiazole-thioether analogs (e.g., 8g) .
- Biological Activity : Compound 26 demonstrates that thiophene-sulfonamide hybrids exhibit potent anticancer activity (IC₅₀ ~10 µM), suggesting the target compound may share similar efficacy.
Physicochemical Properties
- Melting Points : Analogs in have melting points between 117–159°C, influenced by substituent polarity. The target’s sulfonyl group may elevate its melting point (>150°C).
- Solubility : The 4-chlorobenzenesulfonyl group could reduce aqueous solubility compared to oxadiazole analogs , necessitating formulation optimization.
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 477.0 g/mol. The compound features a chlorobenzenesulfonyl group and a thiophene ring, which contribute to its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to This compound have shown activity against:
- HT-29 (colon carcinoma)
- MCF-7 (breast carcinoma)
- M21 (skin melanoma)
The antiproliferative activity was assessed using the sulforhodamine B assay, revealing IC50 values in the micromolar range for several derivatives. For example, certain PUB-SO compounds exhibited IC50 values comparable to those of established chemotherapeutics like cisplatin .
The mechanism by which these compounds exert their antiproliferative effects often involves the induction of DNA damage and cell cycle arrest. Compounds similar to This compound have been shown to induce histone H2AX phosphorylation, a marker for DNA double-strand breaks. This suggests that they may disrupt normal cellular processes leading to apoptosis in cancer cells .
Study 1: Antitumor Activity in Chick Chorioallantoic Membrane (CAM) Assay
A study evaluated the antitumor efficacy of various sulfonamide derivatives using the CAM assay. Compounds tested showed significant inhibition of tumor growth when administered at specific doses. For instance:
- Compound A: 69% tumor growth inhibition at 30 µg/egg.
- Compound B: 60% tumor growth inhibition at 10 µg/egg.
These results indicate that compounds with similar structures to This compound can effectively inhibit tumor growth in vivo .
Study 2: Structure–Activity Relationship
Research into the structure–activity relationship (SAR) of sulfonamide derivatives has highlighted how modifications in the thiophene and thiazole moieties influence biological activity. The presence of electron-withdrawing groups enhances antiproliferative activity by increasing lipophilicity and bioavailability .
Q & A
Q. What synthetic strategies are employed to synthesize 3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide?
A convergent synthesis approach is commonly used, involving coupling of electrophilic intermediates (e.g., 3-bromo-N-(1,3-thiazol-2-yl)propanamide) with nucleophilic heterocyclic thiols (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols) in polar aprotic solvents like DMF or DMSO. Reaction conditions typically include room temperature to mild heating (40–60°C) for 6–12 hours, followed by purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C-NMR : Assign chemical shifts to confirm substituent positions (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm, thiazole protons at δ 7.1–8.3 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretching at 1150–1250 cm⁻¹, amide C=O at 1640–1680 cm⁻¹) .
- Melting Point Analysis : Validate purity (e.g., expected range 135–160°C for analogous compounds) .
Q. How are purity and yield optimized during synthesis?
- Purification : Use gradient elution in column chromatography (e.g., DCM/MeOH 0–4%) to separate byproducts .
- Recrystallization : Select solvents like ethanol or ethyl acetate based on solubility profiles of intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Modify the 4-chlorobenzenesulfonyl or thiophen-2-yl groups to assess impact on bioactivity (e.g., replace Cl with F or NO₂ to study electronic effects) .
- Biological Screening : Test against diverse cancer cell lines (e.g., NCI-60 panel) using MTT assays, with dose-response curves (IC₅₀ values) to compare potency .
Q. What computational methods predict intermolecular interactions in crystallographic studies?
- Hydrogen Bond Analysis : Apply graph set theory (e.g., Etter’s rules) to classify motifs (e.g., R₂²(8) rings) using software like Mercury .
- SHELX Refinement : Employ SHELXL for high-resolution data, adjusting parameters like TWIN/BASF for twinned crystals .
Q. How to resolve discrepancies in antitumor activity data across cell lines?
- Control Experiments : Include positive controls (e.g., doxorubicin) and validate assay reproducibility.
- Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways, ruling out off-target effects .
Q. What challenges arise in crystallographic refinement of sulfonamide derivatives?
- Disorder Handling : Model disordered sulfonyl or thiophene groups using PART/ISOR restraints in SHELXL .
- Thermal Parameters : Apply anisotropic refinement for non-H atoms and constrain H-atoms using riding models .
Methodological Considerations
Q. How to analyze hydrogen bonding networks in molecular crystals?
- X-ray Diffraction : Collect high-resolution data (≤1.0 Å) to resolve H-atom positions.
- Software Tools : Use PLATON or CrystalExplorer for topology analysis, identifying donor-acceptor distances (e.g., 2.8–3.2 Å for N–H···O bonds) .
Q. What strategies mitigate side reactions during heterocyclic coupling?
- Reagent Selection : Use Lawesson’s reagent for efficient cyclization of thiazoles over competing pathways .
- Temperature Control : Maintain reaction temperatures below 60°C to prevent decomposition of sulfonamide intermediates .
Data Contradiction Analysis
Q. How to address inconsistent biological activity reports in literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
